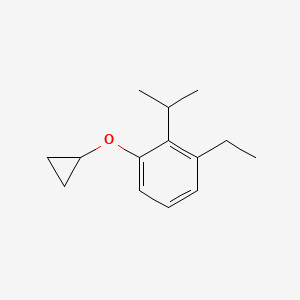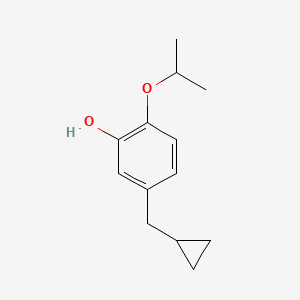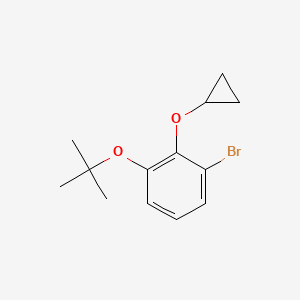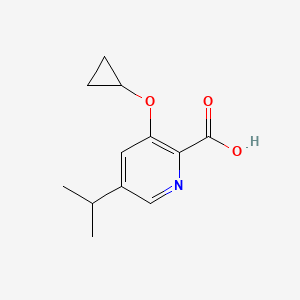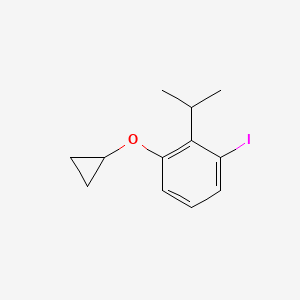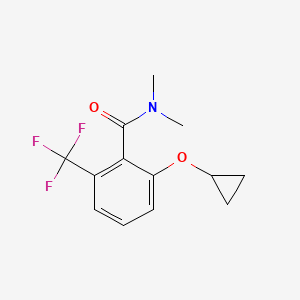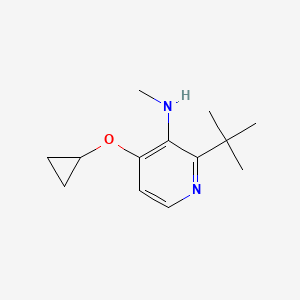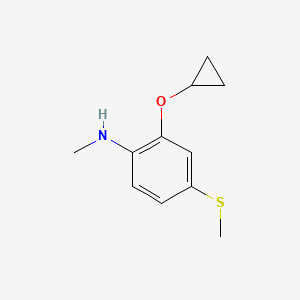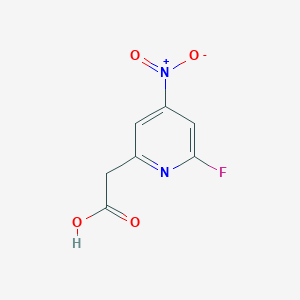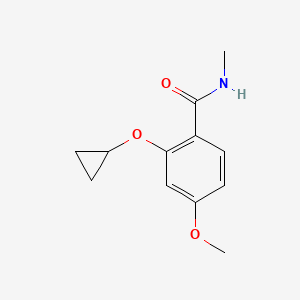
N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy and isopropoxy group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide typically involves several steps. One common method includes the reaction of 5-cyclopropoxy-6-isopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds such as:
N-(5-Cyclopropyloxy-6-iodopyridin-2-yl)methanesulfonamide: This compound has an iodine atom instead of an isopropoxy group, which can significantly alter its reactivity and biological activity.
N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide: This compound has a different substitution pattern on the pyridine ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O4S |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
N-(5-cyclopropyloxy-6-propan-2-yloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-12-10(18-9-4-5-9)6-7-11(13-12)14-19(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
Clé InChI |
UUIHEUSJVWSDIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


